N-butylquinolin-5-amine
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Overview
Description
N-butylquinolin-5-amine is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring this compound is characterized by the presence of a butyl group attached to the nitrogen atom at the 5-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butylquinolin-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of quinoline-5-amine with butyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Quinoline-5-amine
Reagent: Butyl halide (e.g., butyl bromide)
Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate) in an appropriate solvent (e.g., ethanol or acetonitrile)
Reaction: Quinoline-5-amine + Butyl halide → this compound + Halide ion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-butylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydride).
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Alkylated or acylated quinoline derivatives
Scientific Research Applications
N-butylquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-butylquinolin-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
N-butylquinolin-5-amine can be compared with other quinoline derivatives to highlight its uniqueness:
Quinoline: The parent compound with a simple benzene-pyridine fused ring structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized derivative with different reactivity and applications.
This compound stands out due to the presence of the butyl group, which can influence its lipophilicity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
7506-71-0 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-butylquinolin-5-amine |
InChI |
InChI=1S/C13H16N2/c1-2-3-9-14-12-7-4-8-13-11(12)6-5-10-15-13/h4-8,10,14H,2-3,9H2,1H3 |
InChI Key |
UVRGQLREULTECO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
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